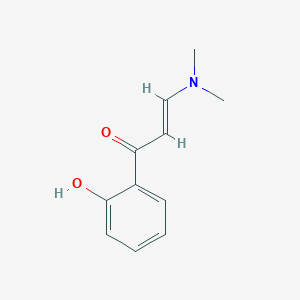

(2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one

Description

(2E)-3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one is an enaminone derivative characterized by a conjugated α,β-unsaturated ketone system. The compound features a 2-hydroxyphenyl group at position 1 and a dimethylamino substituent at position 3 of the propenone chain (E-configuration). It is synthesized via the reaction of 1-(2-hydroxyphenyl)ethan-1-one with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions, yielding 85% of the product as a yellow solid . This compound serves as a key intermediate in synthesizing heterocycles (e.g., pyrimidines and phosphinines) and coordination complexes .

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12(2)8-7-11(14)9-5-3-4-6-10(9)13/h3-8,13H,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBCOAAIOJDZNC-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one typically involves the condensation of 2-hydroxyacetophenone with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-hydroxyacetophenone+dimethylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or amines.

Substitution: Products with substituted functional groups.

Scientific Research Applications

(2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

a. DPHP [(2E)-3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one]

- Structural Difference: The dimethylamino group is located on the para position of the phenyl ring rather than the propenone chain.

- Synthesis: Prepared via microwave-assisted condensation of 4-(dimethylamino)benzaldehyde with 1-(2-hydroxyphenyl)ethanone, achieving 82% yield .

- Properties: Exhibits strong fluorescence and nonlinear optical (NLO) properties due to its donor-π-acceptor (D-π-A) configuration .

b. Chalcones with Halogen/Electron-Withdrawing Groups

- Example : (E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one .

- Activity : Demonstrates moderate antibacterial activity against E. coli and S. aureus, likely due to the electron-withdrawing fluorine enhancing membrane penetration .

c. Thiophene-Based Analogs

- Example: (2E)-1-(5-Chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one .

Substituent Variations on the Propenone Chain

a. Benzyloxy and Chloro Derivatives

- Examples :

- NLO Performance : The benzyloxy group enhances hyperpolarizability (β) compared to chloro, likely due to increased electron delocalization .

b. Methoxy and Trimethoxy Derivatives

Comparison Table of Key Compounds

Optical and Electronic Properties

Biological Activity

(2E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, also referred to as dimethylamino chalcone, is an organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific research.

- Molecular Formula : C₁₁H₁₃NO₂

- Molecular Weight : 191.226 g/mol

- CAS Number : 106129-86-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may modulate enzyme activities and receptor functions, influencing cellular pathways associated with apoptosis and cell cycle regulation.

Antiproliferative Effects

Research indicates that this compound exhibits notable antiproliferative properties against cancer cell lines. A comparative study highlighted its potency against several cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.45 |

| A549 | 0.43 |

| HT-29 | 0.30 |

These results illustrate that the compound effectively inhibits cell proliferation, particularly in cervical (HeLa), lung (A549), and colorectal (HT-29) cancer cells .

Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells through intrinsic pathways. This is evidenced by mitochondrial depolarization and activation of caspase-9, leading to programmed cell death. Furthermore, flow cytometry analyses have demonstrated that treatment with this compound results in G2/M phase arrest in the cell cycle, suggesting a mechanism that disrupts normal cell division .

Study 1: Anticancer Activity

In a study evaluating various derivatives of chalcones, this compound was identified as one of the most potent compounds in inhibiting tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This property underlines its potential as a chemotherapeutic agent .

Study 2: Mechanistic Insights

Another investigation explored the molecular mechanisms underlying the compound's effects on cancer cells. The study found that treatment led to increased expression of cyclin B and decreased phosphorylation of cdc2, indicating an interruption in mitotic progression and further confirming its role in inducing G2/M arrest .

Therapeutic Potential

The diverse biological activities of this compound suggest potential therapeutic applications beyond oncology. Its anti-inflammatory and antimicrobial properties are under investigation, expanding its relevance in pharmacology.

Q & A

Q. Basic Research Focus

- NMR : ¹H and ¹³C NMR confirm the E-configuration via coupling constants (J = 12–16 Hz for α,β-unsaturated ketones) and assign hydroxyl/dimethylamino proton shifts .

- IR : Strong C=O stretching (~1650 cm⁻¹) and O–H/N–H vibrations (~3200–3400 cm⁻¹) validate functional groups .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., intramolecular O–H···N interactions in the enone system) .

Advanced Tip : Pair experimental data with Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to predict vibrational frequencies and electronic properties .

How can computational methods (DFT, AIM) elucidate the electronic structure and reactivity of this compound?

Q. Advanced Research Focus

- DFT Studies : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer and redox behavior. For this compound, a low HOMO-LUMO gap (~3.5 eV) suggests potential as a photosensitizer .

- AIM Theory : Topological analysis of electron density reveals critical hydrogen-bonding interactions (e.g., O–H···N), which stabilize the enol-keto tautomer .

- Molecular Electrostatic Potential (MEP) : Maps identify nucleophilic (hydroxyl oxygen) and electrophilic (β-carbon) sites, guiding derivatization strategies .

Methodological Tip : Use Gaussian 09 or ORCA software with solvent-effect corrections (e.g., PCM model) for accurate simulations .

How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Advanced Research Focus

Discrepancies often arise from:

- Experimental Models : Variations in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or assay protocols (MIC vs. IC₅₀).

- Substituent Effects : Analogues with halogen or methoxy groups show enhanced activity (see Table 1) .

- Purity and Stability : Impurities (e.g., Z-isomer) or degradation products may confound results. Validate purity via HPLC and stability studies .

Q. Table 1: Substituent Impact on Biological Activity

| Substituent (R) | Activity (vs. Parent Compound) | Reference |

|---|---|---|

| 4-Bromo | ↑ Antimicrobial | |

| 4-Fluoro | ↑ Anticancer (HeLa cells) | |

| 3,4-Dimethoxy | ↓ Solubility, ↑ Cytotoxicity |

Recommendation : Perform structure-activity relationship (SAR) studies with standardized assays and controlled substituent modifications .

What strategies enhance the compound’s utility as a precursor for heterocyclic synthesis?

Advanced Research Focus

The α,β-unsaturated ketone moiety enables cyclization reactions:

- Pyrazoles : React with hydrazines under acidic conditions to form 5-membered rings .

- Chromenes : Use microwave-assisted cyclocondensation with malononitrile for fused heterocycles .

- Thiophenes : Employ Lawesson’s reagent to introduce sulfur atoms, altering electronic properties .

Key Insight : Substituents on the aryl rings modulate regioselectivity. For example, electron-withdrawing groups (e.g., -NO₂) accelerate nucleophilic attacks at the β-carbon .

How do crystal packing and intermolecular interactions influence the compound’s physicochemical properties?

Q. Advanced Research Focus

- Hydrogen Bonding : Intramolecular O–H···N interactions stabilize planar conformations, while intermolecular C–H···O bonds dictate crystal lattice stability .

- π-Stacking : The conjugated enone system facilitates stacking with aromatic residues, enhancing solubility in polar solvents .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals melting points >200°C, correlating with strong lattice energies .

Methodological Tip : Use Mercury software to analyze crystallographic data (e.g., CIF files) for packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.